molecular formula C8H12O2 B12987414 7-Oxaspiro[3.5]nonan-5-one

7-Oxaspiro[3.5]nonan-5-one

Cat. No.: B12987414
M. Wt: 140.18 g/mol
InChI Key: XKCYEOLFZIZQSA-UHFFFAOYSA-N
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Description

7-Oxaspiro[35]nonan-5-one is a chemical compound with the molecular formula C8H12O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]nonan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

7-Oxaspiro[3.5]nonan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxaspiro[3.5]nonan-2-one
  • 7-Oxaspiro[3.5]nonan-6-one
  • 1-Oxaspiro[3.5]nonan-7-one

Uniqueness

7-Oxaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure and the position of the ketone group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-9-one

InChI

InChI=1S/C8H12O2/c9-7-6-10-5-4-8(7)2-1-3-8/h1-6H2

InChI Key

XKCYEOLFZIZQSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOCC2=O

Origin of Product

United States

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